molecular formula C9H4ClN B13480737 2-Chloro-4-ethynylbenzonitrile

2-Chloro-4-ethynylbenzonitrile

Cat. No.: B13480737
M. Wt: 161.59 g/mol
InChI Key: RHDJSOYNLYTZHK-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethynylbenzonitrile can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-chloro-4-iodobenzonitrile with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields 2-bromo-4-ethynylbenzonitrile, while nucleophilic substitution with methoxide results in 2-methoxy-4-ethynylbenzonitrile .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H4ClN

Molecular Weight

161.59 g/mol

IUPAC Name

2-chloro-4-ethynylbenzonitrile

InChI

InChI=1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H

InChI Key

RHDJSOYNLYTZHK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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